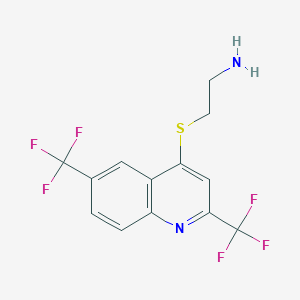

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

2-[2,6-bis(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6N2S/c14-12(15,16)7-1-2-9-8(5-7)10(22-4-3-20)6-11(21-9)13(17,18)19/h1-2,5-6H,3-4,20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPWAZZMGNKDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from commercially available starting materials such as 2,6-dichloroquinoline.

Substitution Reaction: The 2,6-dichloroquinoline undergoes a nucleophilic substitution reaction with 2-aminoethanethiol in the presence of a base such as potassium carbonate. This step introduces the aminoethylthio group at the 4-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Modified quinoline derivatives with reduced functional groups

Substitution: Substituted quinoline derivatives with new functional groups

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline exhibit antimicrobial properties. Research suggests that the compound may interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

Anticancer Potential

The structure of this compound suggests possible interactions with cancer cell pathways. Similar quinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to explore its efficacy and mechanisms of action against specific cancer types.

Drug Development

The unique properties of this compound make it a candidate for drug development targeting various diseases. Its ability to modify biological activity through receptor interaction could facilitate the design of novel therapeutics .

Pesticidal Properties

The compound's reactivity may allow it to function as a pesticide or herbicide. Its structural characteristics suggest potential efficacy against specific pests or weeds, although detailed studies are required to confirm these applications .

Plant Growth Regulation

Research indicates that similar compounds can influence plant growth and development. The aminoethylthio group may enhance the bioavailability of nutrients or act as a growth regulator, promoting healthier plant development.

Future Research Directions

Further investigation into the pharmacodynamics and pharmacokinetics of this compound is essential for understanding its therapeutic potential. Key areas for future research include:

- Binding Affinity Studies : To elucidate interactions with biological receptors.

- Toxicological Assessments : To evaluate safety profiles for pharmaceutical and agricultural applications.

- Synthesis Optimization : Developing efficient synthesis routes to improve yield and reduce costs.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The aminoethylthio group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

2,6-Di(trifluoromethyl)quinolin-4-ol (CAS: 35877-04-4)

- Structure: Shares the 2,6-bis(trifluoromethyl)quinoline core but substitutes the 4-position with a hydroxyl group.

- Properties: The hydroxyl group enables hydrogen bonding, increasing melting point (223–225°C in ethanol) and solubility in polar solvents . Lower reactivity in nucleophilic substitution compared to the aminoethylthio analogue due to the hydroxyl group’s poor leaving ability.

- Applications : Used as an intermediate in fluorophore synthesis and metal coordination chemistry .

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

- Structure : Features an ester group at the 4-position.

- Properties: The electron-withdrawing ester group reduces electron density in the quinoline ring, altering UV absorption profiles. Higher thermal stability compared to hydroxyl or aminoethylthio derivatives due to the ester’s resonance stabilization .

- Applications: Potential precursor for polymerizable monomers or fluorescent dyes .

2,6-Bis(trifluoromethyl)-4-bromoquinoline (CAS: N/A)

- Structure : Bromine atom at the 4-position.

- Properties: Bromine acts as a leaving group, making this compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight (344.05 g/mol) and density compared to aminoethylthio derivatives .

- Applications: Key substrate in synthesizing functionalized quinolines for drug discovery .

Functional Group Impact on Physicochemical Properties

Electronic and Photophysical Comparisons

- Electron-Withdrawing Effects: The 2,6-bis(trifluoromethyl) groups in all analogues reduce electron density in the quinoline ring, shifting UV-Vis absorption maxima to longer wavelengths compared to unsubstituted quinolines.

- Fluorescence Applications: Quinazoline-based fluorophores (e.g., 4-(2,6-bis(trifluoromethyl)pyridin-4-yl)quinazoline) exhibit orange-red electroluminescence due to extended π-conjugation. In contrast, the aminoethylthio derivative’s fluorescence properties remain underexplored but may differ due to sulfur’s heavy atom effect .

Biological Activity

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two trifluoromethyl groups at the 2 and 6 positions of the quinoline ring, which enhance its lipophilicity and metabolic stability. The aminoethylthio group allows for hydrogen bonding and electrostatic interactions with biological targets, making it a promising candidate for drug design.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl groups increase the compound's affinity for lipid membranes, facilitating its entry into cells where it can exert its effects on biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against Helicobacter pylori and other pathogens . The mechanism often involves the inhibition of key metabolic pathways in bacteria.

Anticancer Activity

In studies evaluating the anticancer potential of quinoline derivatives, several compounds have demonstrated significant growth inhibition in cancer cell lines. For example, derivatives with similar structural motifs have been shown to induce apoptosis in various cancer models, including zebrafish embryos . The ability to inhibit microtubule polymerization has also been noted as a critical mechanism in anticancer activity .

Case Studies

- Anticancer Studies : A series of quinoline derivatives were tested for their cytotoxic effects against different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antimicrobial Efficacy : In vitro assays demonstrated that quinoline derivatives could inhibit the growth of P. falciparum, a malaria-causing parasite. These studies highlighted the potential of these compounds as antimalarial agents .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could modulate signaling pathways related to cell proliferation and apoptosis, underscoring their potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

| Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Helicobacter pylori | 5.0 | Inhibition of metabolic pathways |

| Anticancer | HeLa Cells | 0.01 | Microtubule disruption |

| Antimalarial | P. falciparum | 7.5 | Inhibition of proteolysis |

Q & A

Q. What are the optimized synthetic routes for 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline?

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Structural validation requires a combination of techniques:

- 1H/13C NMR : Assign shifts for trifluoromethyl groups (δ ~120–125 ppm in 19F NMR) and thioether linkages (δ 2.8–3.2 ppm for SCH2) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error.

- Melting Point Analysis : Compare with literature values for purity assessment.

- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the aminoethylthio moiety.

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer: While specific data for this compound is limited, analogous quinoline derivatives require:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers under dry, inert conditions (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., aminoethylthio vs. morpholin-ethyl groups) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies on similar compounds reveal:

- Aminoethylthio vs. Morpholine : The aminoethylthio group may enhance membrane permeability due to its hydrophilicity, whereas morpholine derivatives show improved metabolic stability .

- Trifluoromethyl Positioning : 2,6-substitution (vs. 2,8) could alter steric interactions with biological targets. Experimental Design :

- Synthesize analogs with varying substituents.

- Test in vitro against mycobacterial strains (e.g., M. tuberculosis H37Rv) using microplate Alamar Blue assays .

Q. How to address contradictions in reported biological activity data for quinoline derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., incubation time, bacterial load).

- Compound Purity : Validate via HPLC (>95% purity) and control for residual solvents.

- Cellular Models : Use isogenic bacterial strains to isolate target-specific effects. Case Study : In antimycobacterial studies, morpholine-substituted quinolines showed variable MIC values (0.5–8 µg/mL), attributed to differences in bacterial efflux pump expression .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the amino group for aqueous solubility.

- Co-solvent Systems : Use DMSO:PBS (1:4) or cyclodextrin-based formulations.

- Particle Size Reduction : Nano-milling or liposomal encapsulation to enhance bioavailability.

Data Contradiction Analysis Example

Issue : A study reports poor antimycobacterial activity (MIC >64 µg/mL), while another claims potent inhibition (MIC = 2 µg/mL).

Resolution Steps :

Verify compound identity (NMR, HRMS).

Re-test under standardized conditions (e.g., Middlebrook 7H9 media, 5% CO2).

Assess bacterial strain susceptibility (e.g., compare H37Rv vs. clinical isolates).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.